molecular formula C28H21NO5 B12219951 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

Cat. No.: B12219951
M. Wt: 451.5 g/mol
InChI Key: UCNVNCBNKXSICJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a unique structure combining benzofuran, benzamide, and chromen moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one reacts with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base . The reaction is carried out at room temperature for about an hour, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran or chromen rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran or chromen derivatives.

Scientific Research Applications

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is unique due to its combination of benzofuran, benzamide, and chromen moieties. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C28H21NO5

Molecular Weight

451.5 g/mol

IUPAC Name

2-methoxy-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C28H21NO5/c1-32-22-11-4-3-10-19(22)28(31)29-26-18-9-2-5-12-23(18)34-27(26)21-15-25(30)33-24-14-17-8-6-7-16(17)13-20(21)24/h2-5,9-15H,6-8H2,1H3,(H,29,31)

InChI Key

UCNVNCBNKXSICJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C6CCCC6=C5

Origin of Product

United States

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